

# 3,5-Difluoropyridine-2-sulfonyl chloride chemical properties

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## Compound of Interest

Compound Name: 3,5-Difluoropyridine-2-sulfonyl chloride

Cat. No.: B1396115

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An In-Depth Technical Guide to **3,5-Difluoropyridine-2-sulfonyl Chloride**: Properties, Synthesis, and Applications

## Introduction

**3,5-Difluoropyridine-2-sulfonyl chloride** is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine ring functionalized with a highly reactive sulfonyl chloride group at the 2-position and two fluorine atoms at the 3- and 5-positions. This unique combination of functional groups imparts desirable electronic properties and reactivity, making it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, facilitating robust reactions with a wide range of nucleophiles. Furthermore, the incorporation of the difluoropyridine moiety into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability, increased bioavailability, and modulated target binding affinity[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3,5-Difluoropyridine-2-sulfonyl chloride** for researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of **3,5-Difluoropyridine-2-sulfonyl chloride** are summarized below. These properties are essential for its handling, reaction setup, and

purification.

Property	Value	Reference
CAS Number	1261587-79-4	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl F <sub>2</sub> NO <sub>2</sub> S	N/A
Molecular Weight	213.59 g/mol	N/A
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Data not widely published	N/A
Boiling Point	Data not widely published	N/A
Solubility	Soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). Reacts with protic solvents like water and alcohols.	General reactivity of sulfonyl chlorides

#### Spectroscopic Data (Predicted):

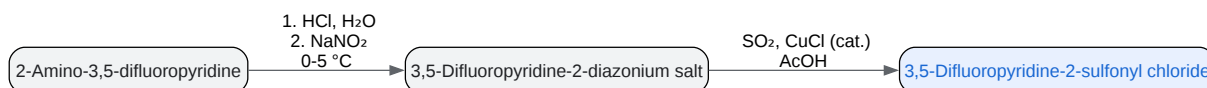
- <sup>19</sup>F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the pyridine ring.
- <sup>13</sup>C NMR: Five signals corresponding to the carbons of the pyridine ring, with characteristic C-F and C-S couplings.
- IR Spectroscopy: Strong characteristic absorption bands are expected for the S=O stretching of the sulfonyl group (typically in the 1370-1100 cm<sup>-1</sup> region)[4].

**Stability and Storage:** Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

## Synthesis and Manufacturing

The synthesis of **3,5-Difluoropyridine-2-sulfonyl chloride** is not widely detailed in standard literature but can be logically derived from established methods for preparing aryl and heteroaryl sulfonyl chlorides. A common and effective route involves a Sandmeyer-type reaction starting from the corresponding amine, 2-amino-3,5-difluoropyridine.

The precursor, 2-amino-3,5-difluoropyridine, can be synthesized through a multi-step process beginning with 2,3,5-trichloropyridine, which is converted to 3,5-difluoro-2-pyridinecarbonitrile. Subsequent hydrolysis yields 3,5-difluoro-2-pyridinecarboxamide, which then undergoes a Hofmann rearrangement to produce the desired 2-amino-3,5-difluoropyridine[5].



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**Caption:** Synthetic workflow for **3,5-Difluoropyridine-2-sulfonyl chloride**.

## Experimental Protocol: Synthesis via Diazotization-Sulfonylation

This protocol is a representative procedure based on well-established methods for converting heteroaromatic amines to sulfonyl chlorides[6].

### Step 1: Diazotization of 2-Amino-3,5-difluoropyridine

- To a reaction vessel, add 2-amino-3,5-difluoropyridine and 6M hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

- Stir the resulting solution at 0-5 °C for an additional 30-60 minutes after the addition is complete.

#### Step 2: Sulfonylation

- In a separate, well-ventilated vessel, prepare a solution of sulfur dioxide (SO<sub>2</sub>) in acetic acid, catalyzed by a small amount of copper(I) chloride (CuCl). Cool this mixture to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the SO<sub>2</sub>/CuCl solution. Vigorous gas evolution (N<sub>2</sub>) will occur.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is typically poured into ice water, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **3,5-Difluoropyridine-2-sulfonyl chloride**, which can be purified further by chromatography if necessary.

## Chemical Reactivity and Mechanistic Insights

The primary utility of **3,5-Difluoropyridine-2-sulfonyl chloride** stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most notably by primary and secondary amines to form stable sulfonamides.

### Core Reaction: Sulfonamide Formation

The synthesis of sulfonamides is the most common application of this reagent<sup>[4][7]</sup>. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.

**Caption:** General mechanism for sulfonamide formation.

### Mechanism Explained:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
- **Formation of a Tetrahedral Intermediate:** This attack breaks the S=O pi bond, forming a transient, negatively charged tetrahedral intermediate.
- **Elimination of Leaving Group:** The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.
- **Deprotonation:** The resulting protonated sulfonamide is deprotonated by a base (often an excess of the amine reactant or an added base like triethylamine or pyridine) to yield the final sulfonamide product and a hydrochloride salt. The inclusion of a base is crucial to drive the reaction to completion by neutralizing the HCl byproduct<sup>[7]</sup>.

## Experimental Protocol: General Procedure for Sulfonamide Synthesis

- Dissolve the primary or secondary amine (1.0 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents).
- Cool the mixture to 0 °C.
- Add a solution of **3,5-Difluoropyridine-2-sulfonyl chloride** (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution.
- Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- After filtration, concentrate the solvent in vacuo. The crude sulfonamide can be purified by recrystallization or silica gel chromatography.

## Applications in Drug Discovery and Development

**3,5-Difluoropyridine-2-sulfonyl chloride** is a powerful tool for medicinal chemists aiming to synthesize novel therapeutic agents. The resulting sulfonamides are a privileged scaffold in drug design, appearing in numerous approved drugs[7][8].

- **Bioisosteric Replacement:** The sulfonamide group can act as a bioisostere for amide or carboxylic acid groups, offering different hydrogen bonding patterns and physicochemical properties.
- **Improved Pharmacokinetics:** The inclusion of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. This can lead to improved drug half-life and oral bioavailability[1].
- **Modulation of pKa and Lipophilicity:** The difluoropyridine ring system significantly impacts the electronic properties of the molecule, allowing for fine-tuning of acidity/basicity (pKa) and lipophilicity (logP), which are critical for cell permeability and target engagement.
- **Therapeutic Areas:** Sulfonamides derived from heterocyclic scaffolds are explored in a wide range of diseases, including cancer, bacterial infections, inflammation, and malaria[1][7][8]. The unique electronic and structural features of the 3,5-difluoropyridine moiety make it an attractive scaffold for generating new chemical entities in these areas.

## Safety and Handling

As a reactive chemical intermediate, **3,5-Difluoropyridine-2-sulfonyl chloride** requires careful handling in a controlled laboratory environment.

- **Hazards:** Based on data for related fluoropyridines and sulfonyl chlorides, this compound is expected to be corrosive and cause severe skin and eye irritation or burns[9][10][11]. Inhalation may cause respiratory irritation[12]. It is harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and

a lab coat[9][12].

- Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Keep away from moisture and incompatible materials such as strong bases, alcohols, and water[9].
- Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations. Do not allow the material to enter drains or waterways.

## Conclusion

**3,5-Difluoropyridine-2-sulfonyl chloride** is a highly valuable and reactive building block for modern organic synthesis, particularly within the field of drug discovery. Its utility is defined by the efficient and reliable formation of sulfonamides, a critical functional group in medicinal chemistry. The presence of the difluoropyridine scaffold offers strategic advantages for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage this powerful reagent in the development of next-generation therapeutics.

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